
Serotonin Receptor Affinity of 2-
Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
2-(2-methyl-1H-indol-3-

yl)ethanamine hydrochloride

CAS No.: 2826-95-1

Cat. No.: B1450958 Get Quote

A Pharmacological & Structural Analysis
Executive Summary
2-Methyltryptamine (2-Me-T) is a synthetic indole alkaloid and a structural analog of the

endogenous neurotransmitter tryptamine. Unlike its 5-hydroxylated counterpart (2-methyl-5-

HT), which is a known selective 5-HT3 agonist, 2-Me-T exhibits a distinct pharmacological

profile characterized by low-affinity agonism at the 5-HT1A and 5-HT2A receptors.

Key findings indicate that the addition of a methyl group at the C2 position of the indole ring

introduces significant steric hindrance, reducing binding affinity by approximately 3-fold to 34-

fold compared to the parent tryptamine scaffold. Despite this reduced affinity, 2-Me-T retains

sufficient functional efficacy to elicit 5-HT2A-mediated behavioral responses (Head Twitch

Response) in rodent models, without establishing the reward-seeking behaviors associated

with addictive substances.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9][10]
The pharmacological divergence of 2-Me-T from tryptamine is driven by the steric bulk of the

methyl group at the C2 position. This modification alters the molecule's ability to fit into the
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orthosteric binding pocket of serotonin receptors, particularly affecting the interaction with

conserved residues like Asp3.32.

Structural Comparison
Tryptamine: Indole core + Ethylamine side chain. High conformational flexibility.

2-Methyltryptamine: Indole core + C2-Methyl group + Ethylamine side chain. The C2-methyl

restricts the rotation of the ethylamine side chain and creates steric clashes within the

receptor binding pocket.
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Figure 1: Structural relationship showing the impact of C2-methylation on receptor interaction.

Receptor Binding Profile
The following data aggregates binding affinity (

) and functional potency (

) values derived from radioligand binding assays and functional calcium mobilization assays.

Table 1: Binding Affinity ( ) & Functional Potency ( )[1]
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Receptor
Subtype

Ligand
Affinity (

) [nM]

Potency (

) [nM]

Fold Change
vs. Tryptamine

5-HT1A Tryptamine ~32 nM ~890 nM -

2-Me-T 1,095 nM 12,534 nM 34x Lower

5-HT2A Tryptamine ~2,400 nM ~240 nM -

2-Me-T 7,774 nM 4,598 nM 3.2x Lower

Analysis:

5-HT1A: The C2-methyl group drastically reduces affinity (34-fold drop), suggesting the 5-

HT1A binding pocket is highly sensitive to steric bulk at the indole 2-position.

5-HT2A: The affinity reduction is less severe (3.2-fold), indicating a slightly more tolerant

binding pocket, though the compound remains a low-potency partial agonist.

Structure-Activity Relationship (SAR)
The "Methyl Effect" at the 2-position is a critical determinant of selectivity and potency.

Steric Clash: The 2-methyl group likely clashes with transmembrane helix 5 (TM5) residues

in the receptor pocket, preventing the deep anchoring required for high-affinity binding.

Selectivity Shift: While 5-hydroxylation (forming 2-methyl-5-HT) shifts selectivity toward the

5-HT3 receptor, the non-hydroxylated 2-Me-T lacks this 5-HT3 specificity and retains residual

activity at GPCRs (5-HT1/2).

Metabolic Stability: The 2-methyl group does not provide the same protection against

Monoamine Oxidase (MAO) as alpha-methylation (seen in AMT). Therefore, 2-Me-T is likely

metabolized rapidly in vivo, limiting its systemic duration compared to alpha-

methyltryptamine.

Functional Pharmacology & In Vivo Effects[4]
Despite low in vitro affinity, 2-Me-T exhibits measurable in vivo activity.
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Behavioral Outcomes[1][4][5][6][10][11]
Head Twitch Response (HTR): 2-Me-T induces HTR in mice, a robust proxy for 5-HT2A

agonist activity. This effect is blocked by the selective 5-HT2A antagonist ketanserin,

confirming the mechanism.

Abuse Potential: Conditioned Place Preference (CPP) assays indicate that 2-Me-T does not

induce reward-seeking behavior, distinguishing it from addictive psychostimulants.

Locomotor Activity: Unlike amphetamines, 2-Me-T does not significantly alter locomotor

activity, consistent with its lack of dopaminergic efficacy.

Signaling Pathway
The activation of the 5-HT2A receptor by 2-Me-T triggers the canonical

signaling cascade.
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Figure 2: 5-HT2A signaling cascade activated by 2-Me-T leading to behavioral output.[1]

Experimental Protocol: Radioligand Binding Assay

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1450958?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/2-Methyltryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To replicate the affinity data (

), the following standardized protocol is recommended. This protocol uses competition binding
against high-affinity radioligands.

Materials
Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.

Radioligand:

-Ketanserin (Specific Activity: 60-80 Ci/mmol).

Competitor: 2-Methyltryptamine (dissolved in DMSO, serial dilutions

to

M).

Non-specific Control: Methysergide (

).

Workflow
Preparation: Thaw membrane homogenates and resuspend in Assay Buffer (50 mM Tris-

HCl, pH 7.4, 4 mM

, 0.1% Ascorbic Acid).

Incubation:

Add

radioligand (

-Ketanserin, final conc. 1-2 nM).

Add

competitor (2-Me-T) or vehicle.
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Add

membrane suspension.

Incubate for 60 minutes at 37°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine) using a cell harvester.

Wash: Wash filters 3x with ice-cold Tris buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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